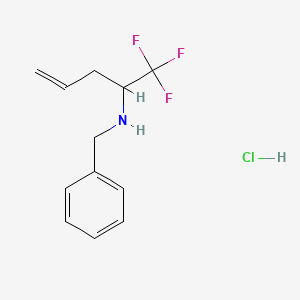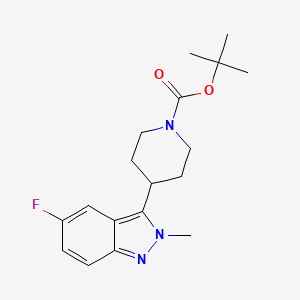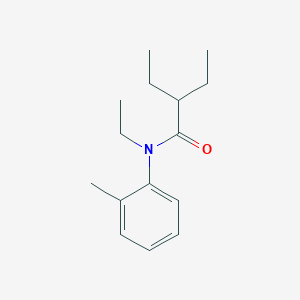
N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride: is an organic compound with the molecular formula C12H14F3N It is a derivative of amine and contains a trifluoromethyl group, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride typically involves the reaction of benzylamine with a trifluoromethylated alkene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride is used as a building block in organic synthesis. Its unique trifluoromethyl group makes it valuable for the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic applications. Its trifluoromethyl group can enhance the pharmacokinetic properties of drug candidates, making it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action may include enzyme inhibition, receptor modulation, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
- N-Benzyl-1,1,1-trifluoro-4-penten-2-amine
- N-Benzyl-1,1,1-trifluoro-4-penten-2-amine acetate
- N-Benzyl-1,1,1-trifluoro-4-penten-2-amine sulfate
Comparison: N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H15ClF3N |
|---|---|
Molecular Weight |
265.70 g/mol |
IUPAC Name |
N-benzyl-1,1,1-trifluoropent-4-en-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14F3N.ClH/c1-2-6-11(12(13,14)15)16-9-10-7-4-3-5-8-10;/h2-5,7-8,11,16H,1,6,9H2;1H |
InChI Key |
KMTMVNMKNGJRRK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(F)(F)F)NCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12451638.png)
![9-(4-fluorophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione](/img/structure/B12451640.png)
![3-phenyl-10-propanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12451644.png)

![Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12451657.png)
![N,N'-bis(4-chloro-3-methylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12451659.png)


![N-(thiophen-2-ylmethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12451693.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12451700.png)
![1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12451707.png)


